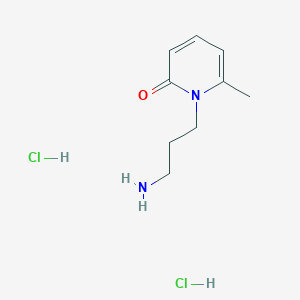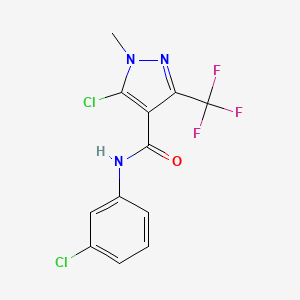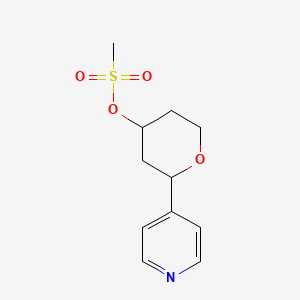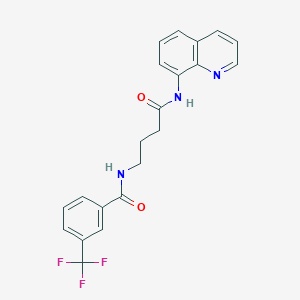
1-(2-(4-Fluorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of morpholine, which is a common moiety in many pharmaceuticals due to its polarity and ability to form hydrogen bonds. The presence of the fluorophenoxy group suggests that this compound might have unique properties, as fluorine atoms are often used in medicinal chemistry to modulate the properties of drug molecules .
Physical and Chemical Properties Analysis
Based on similar compounds, we can infer that this compound might have a relatively high polarity due to the presence of the morpholine ring and the ether linkages .Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis Techniques : Various methods for synthesizing compounds similar to 1-(2-(4-Fluorophenoxy)ethoxy)-3-morpholinopropan-2-ol hydrochloride have been developed. For example, Isakhanyan et al. (2011) describe the synthesis of related tertiary aminoalcohols with potential as antioxidants, emphasizing the role of the alkyl chain in the para-position of the benzene ring in determining antioxidant activity (Isakhanyan et al., 2011).
- Crystal Structures and Hydrogen Bonding : The study of morpholinium salts of phenoxyacetic acid analogues by Smith and Lynch (2015) revealed insights into hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers (Smith & Lynch, 2015).
- Characterization of Derivatives : Research by Hu Ai-xi (2005) on the synthesis and characterization of 2-arylmorpholine hydrochlorides, which are structurally related to the compound , provides valuable insights into their chemical properties (Hu Ai-xi, 2005).
Biological and Pharmaceutical Applications
- COX-2 Inhibition : Shi et al. (2012) synthesized novel esters of Indomethacin, a compound structurally related to this compound, demonstrating COX-2 inhibitory activity. This research highlights the potential therapeutic applications of such compounds (Shi et al., 2012).
- Antimicrobial Activity : The synthesis and antimicrobial evaluation of substituted fluoroquinolones by Veera Venkata Vara Prasad et al. (2017) provide insights into the potential antimicrobial applications of fluoro-substituted compounds (Veera Venkata Vara Prasad et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also be involved in such reactions.
Mode of Action
In suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Suzuki–miyaura coupling reactions, which this compound might be involved in, are widely applied in carbon–carbon bond-forming reactions . This suggests that the compound could potentially affect biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
The compound’s molecular weight is 19163 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could contribute to the formation of new carbon–carbon bonds, which could have various molecular and cellular effects.
Action Environment
The mild and functional group tolerant reaction conditions of suzuki–miyaura coupling reactions suggest that this compound might also exhibit similar environmental tolerances.
Propriétés
IUPAC Name |
1-[2-(4-fluorophenoxy)ethoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO4.ClH/c16-13-1-3-15(4-2-13)21-10-9-20-12-14(18)11-17-5-7-19-8-6-17;/h1-4,14,18H,5-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQAOJFXUXTIAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COCCOC2=CC=C(C=C2)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-((2-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406646.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2406647.png)
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2406650.png)
![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)

![3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine](/img/structure/B2406655.png)


